Comparative Molecular Weight and Lipophilicity: A Differentiated Chemical Space
The target compound exhibits a molecular weight of 282.3 g/mol and an XLogP3-AA of 1.3, positioning it in a distinct region of chemical space compared to the simpler analog 2-(2-acetamidothiazol-4-yl)acetic acid (MW 200.2 g/mol) and the des-acetamido analog 2-(4-(thiophen-2-yl)thiazol-5-yl)acetic acid (MW 225.3 g/mol). These differences in size and lipophilicity directly influence membrane permeability and target engagement profiles, making the compound a unique entity for lead optimization [1][2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 282.3 g/mol |
| Comparator Or Baseline | 2-(2-acetamidothiazol-4-yl)acetic acid: 200.2 g/mol; 2-(4-(thiophen-2-yl)thiazol-5-yl)acetic acid: 225.3 g/mol |
| Quantified Difference | +82.1 g/mol vs. simpler analog; +57.0 g/mol vs. des-acetamido analog |
| Conditions | Computed by PubChem and ChemSpider |
Why This Matters
Procurement of the correct molecular entity ensures that subsequent biological assays or synthetic steps are not confounded by unintended changes in physicochemical properties.
- [1] PubChem. 2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid. PubChem CID 16642627. National Center for Biotechnology Information. View Source
- [2] PubChem. 2-(2-acetamido-1,3-thiazol-4-yl)acetic acid. PubChem CID 1133014. National Center for Biotechnology Information. View Source
